molecular formula C12H7BrN2O4S B14606811 Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro- CAS No. 60775-10-2

Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-

Cat. No.: B14606811
CAS No.: 60775-10-2
M. Wt: 355.17 g/mol
InChI Key: WHHFOUDRELQPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro- is an organic compound characterized by a benzene ring substituted with a 4-bromophenylthio group and two nitro groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro- typically involves the following steps:

    Thioether Formation: The 4-bromophenylthio group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and thioether formation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Thioether Formation: Thiol compounds and bases such as sodium hydroxide.

    Substitution Reactions: Electrophiles like halogens or nucleophiles like hydroxide ions.

Major Products

    Nitration: Introduction of nitro groups.

    Thioether Formation: Formation of the 4-bromophenylthio group.

    Substitution Reactions: Formation of substituted benzene derivatives.

Scientific Research Applications

Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro- involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The nitro groups enhance the compound’s reactivity by withdrawing electrons from the benzene ring, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

60775-10-2

Molecular Formula

C12H7BrN2O4S

Molecular Weight

355.17 g/mol

IUPAC Name

1-(4-bromophenyl)sulfanyl-2,4-dinitrobenzene

InChI

InChI=1S/C12H7BrN2O4S/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H

InChI Key

WHHFOUDRELQPGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.